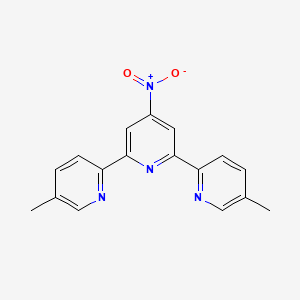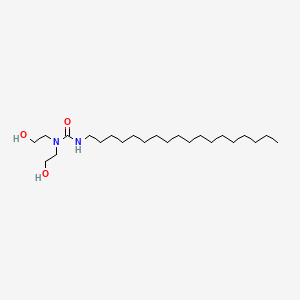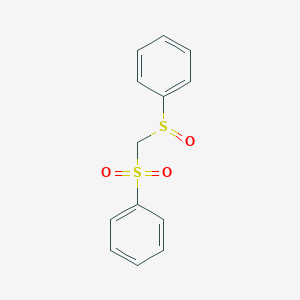
Tetracosylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracosylbenzene is an organic compound with the molecular formula C({30})H({54}) It is a long-chain alkylbenzene, where a tetracosyl group (a 24-carbon alkyl chain) is attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetracosylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with tetracosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of this compound precursors, which can be derived from petrochemical feedstocks. This process often utilizes high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetracosylbenzene undergoes various chemical reactions, including:
Oxidation: The alkyl side chain can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3})) in acidic conditions are commonly used oxidizing agents.
Reduction: Hydrogen gas (H(_{2})) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine (Br({2})) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Tetracosylbenzene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions.
Biology: this compound derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug delivery systems and as potential therapeutic agents.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants due to its unique physicochemical properties.
Wirkmechanismus
The mechanism of action of tetracosylbenzene and its derivatives depends on the specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various biological effects. The long alkyl chain can influence the compound’s hydrophobicity and membrane permeability, affecting its interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexacosylbenzene: Similar to tetracosylbenzene but with a 26-carbon alkyl chain.
Octacosylbenzene: Contains a 28-carbon alkyl chain.
Docosylbenzene: Has a 22-carbon alkyl chain.
Uniqueness
This compound is unique due to its specific chain length, which imparts distinct physicochemical properties. The length of the alkyl chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
| 61828-05-5 | |
Molekularformel |
C30H54 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
tetracosylbenzene |
InChI |
InChI=1S/C30H54/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27-30-28-25-23-26-29-30/h23,25-26,28-29H,2-22,24,27H2,1H3 |
InChI-Schlüssel |
ZYLUTTJKFBSYOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/no-structure.png)


![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)

